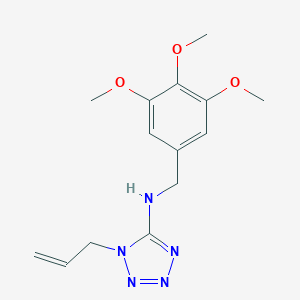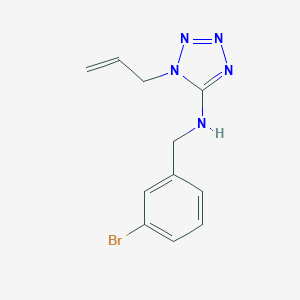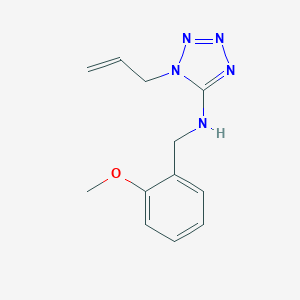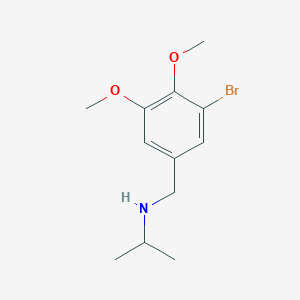![molecular formula C13H19NO3 B275565 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as ICI-118,551, and it is a selective β2-adrenergic receptor antagonist. In
Mechanism of Action
The mechanism of action of 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol involves its selective binding to the β2-adrenergic receptor. This binding inhibits the activation of the receptor by endogenous ligands, such as epinephrine and norepinephrine. As a result, the bronchodilatory effects of these ligands are blocked, leading to the relaxation of smooth muscle in the airways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol are primarily related to its antagonism of the β2-adrenergic receptor. This leads to a decrease in cAMP levels, which in turn leads to the relaxation of smooth muscle in the airways. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, which may be related to its ability to inhibit the production of pro-inflammatory cytokines and growth factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol in lab experiments is its selectivity for the β2-adrenergic receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations.
Future Directions
There are several future directions for research on 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for the treatment of respiratory diseases. Additionally, further investigation into the anti-inflammatory and anti-cancer properties of this compound may lead to the development of new therapeutic agents for these conditions. Finally, a better understanding of the potential off-target effects of this compound may help to optimize its use in future research.
Synthesis Methods
The synthesis of 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol involves the reaction of 2-methoxyphenol with epichlorohydrin, followed by treatment with cyclopropylamine. The resulting product is then treated with sodium hydroxide to yield 2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol.
Scientific Research Applications
2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective β2-adrenergic receptor antagonist, making it a promising candidate for the treatment of asthma and other respiratory diseases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for these conditions as well.
properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]ethanol |
InChI |
InChI=1S/C13H19NO3/c1-16-13-8-10(9-14-11-3-4-11)2-5-12(13)17-7-6-15/h2,5,8,11,14-15H,3-4,6-7,9H2,1H3 |
InChI Key |
MOXWJLLRZGUANY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCCO |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)










![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)